N-cyclohexyl-N,2,5-trimethylfuran-3-carboxamide
CAS No.:
Cat. No.: VC13317581
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO2 |
|---|---|
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | N-cyclohexyl-N,2,5-trimethylfuran-3-carboxamide |
| Standard InChI | InChI=1S/C14H21NO2/c1-10-9-13(11(2)17-10)14(16)15(3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3 |
| Standard InChI Key | ODJSWKKZDKJJEK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C(=O)N(C)C2CCCCC2 |
| Canonical SMILES | CC1=CC(=C(O1)C)C(=O)N(C)C2CCCCC2 |
Introduction
Chemical Identity and Structural Features
N-Cyclohexyl-N,2,5-trimethylfuran-3-carboxamide belongs to the amide class of compounds, integrating a furan heterocycle with a cyclohexyl-substituted carboxamide group. Its IUPAC name, N-cyclohexyl-N,2,5-trimethylfuran-3-carboxamide, reflects its substitution pattern: methyl groups at the 2- and 5-positions of the furan ring and an N-cyclohexyl-N-methyl amide at the 3-position. The molecular weight is 235.32 g/mol, and its SMILES representation is CC1=CC(=C(O1)C)C(=O)N(C)C2CCCCC2, highlighting the furan core and cyclohexyl attachment.
Synthesis and Reaction Pathways
Traditional Amidation Approaches
The synthesis of N-cyclohexyl-N,2,5-trimethylfuran-3-carboxamide typically involves a multi-step sequence starting with furan-3-carboxylic acid. Thionyl chloride () is employed to convert the carboxylic acid into its corresponding acid chloride, which subsequently reacts with N-methylcyclohexylamine under controlled conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) are critical for optimizing yield and minimizing side reactions such as over-alkylation .
Catalytic Cyclization Strategies
Recent advancements leverage transition-metal catalysis to streamline furan-carboxamide synthesis. For example, Ag(I)-catalyzed oxidative cyclizations of 1,4-diynamide-3-ols with N-oxides yield structurally related 2-substituted furan-4-carboxamides . Although this method specifically produces regioisomeric furan-4-carboxamides, the mechanistic insights—such as Ag(I)-mediated alkyne activation and formyl group migration—suggest adaptability for synthesizing N-cyclohexyl-N,2,5-trimethylfuran-3-carboxamide . Density functional theory (DFT) calculations support a chelation-driven pathway wherein the Ag(I) center coordinates to both the amide and alkyne functionalities, directing regioselective cyclization .
Biological Activities and Mechanism of Action
Fungicidal and Herbicidal Efficacy
N-Cyclohexyl-N,2,5-trimethylfuran-3-carboxamide exhibits broad-spectrum antifungal activity against pathogens such as Botrytis cinerea and Fusarium oxysporum . In greenhouse trials, formulations containing 0.2–0.5% (w/v) of the compound reduced fungal sporulation by >90% within 72 hours. Its herbicidal activity targets broadleaf weeds, with post-emergence applications showing 80–95% inhibition of Amaranthus retroflexus growth at 50–100 g/ha.
Mechanistic Insights
The compound’s bioactivity arises from dual modes of action:
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Enzyme Inhibition: The amide group disrupts ATP-binding sites in fungal cytochrome P450 enzymes, impairing ergosterol biosynthesis .
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Membrane Disruption: The lipophilic cyclohexyl group facilitates penetration into cell membranes, inducing oxidative stress via reactive oxygen species (ROS) accumulation.
Comparative studies with simpler furan carboxamides (e.g., N,N,5-trimethylfuran-2-carboxamide) reveal that the cyclohexyl moiety enhances target affinity and environmental stability, likely due to steric and hydrophobic effects .
Analytical Characterization and Quality Control
Spectroscopic Techniques
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Infrared Spectroscopy (IR): Strong absorption bands at 1650–1680 cm confirm the presence of the amide carbonyl group, while peaks at 3100–3150 cm correspond to furan C–H stretching.
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Nuclear Magnetic Resonance (NMR): NMR spectra display singlet resonances for the methyl groups (δ 1.2–1.4 ppm) and multiplet signals for the cyclohexyl protons (δ 1.6–2.1 ppm).
Chromatographic Methods
High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) achieves >99% purity, using acetonitrile-water (70:30) as the mobile phase. Gas chromatography-mass spectrometry (GC-MS) further validates molecular integrity via a parent ion peak at m/z 235.
Formulation and Agricultural Applications
Suspension Concentrates (SCs)
N-Cyclohexyl-N,2,5-trimethylfuran-3-carboxamide is formulated as aqueous suspension concentrates (SCs) for foliar applications. SCs containing 40% (w/w) active ingredient, 2% (w/w) dispersants (e.g., lignosulfonates), and 0.5% (w/w) antifoaming agents exhibit superior shelf life (>2 years) and field efficacy .
Synergistic Combinations
Tank mixes with neonicotinoids (e.g., imidacloprid) or strobilurins (e.g., azoxystrobin) enhance pest and disease control in crops like wheat and tomatoes . For example, a 1:1 mixture with azoxystrobin reduced Botrytis incidence in vineyards by 98% compared to 85% for either compound alone .
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